

Technical Comparison Guide: 3-Formyl-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-formyl-N-methyl-1H-indole-2-carboxamide
Cat. No.: B8121992

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Executive Summary & Application Context

3-formyl-N-methyl-1H-indole-2-carboxamide (CAS: 894853-05-5) acts as a pivotal electrophilic scaffold in medicinal chemistry. It is primarily utilized in Knoevenagel condensations to generate oxindole-based kinase inhibitors (e.g., analogs of Sunitinib) or in the synthesis of tricyclic indole derivatives.

Accurate determination of its melting point (MP) is the primary metric for assessing the purity of this intermediate prior to the condensation step. Impurities at this stage—specifically the non-formylated precursor or over-formylated byproducts—can drastically reduce the yield of the subsequent API (Active Pharmaceutical Ingredient) synthesis.

Comparative Technical Profile

The table below benchmarks the target compound against its direct structural precursors and analogs. Note that while the ester analogs are lower melting, the amide functionality significantly increases lattice energy via hydrogen bonding.

Compound	Structure Description	CAS No.	Melting Point (°C)	Role in Synthesis
Target Compound	3-Formyl-N-methyl-1H-indole-2-carboxamide	894853-05-5	>220°C (Predicted/Observed)*	Key Electrophile
Precursor A	N-Methyl-1H-indole-2-carboxamide	69808-71-5	215 – 217°C	Starting Material
Analog B	Methyl 3-formyl-1H-indole-2-carboxylate	18450-26-5	206 – 208°C	Ester Analog
Analog C	N-Benzyl-1-methyl-1H-indole-2-carboxamide	N/A	157 – 159°C	N-Alkylated Reference

*Note on Data: Direct experimental MP for the specific CAS 894853-05-5 is rarely indexed in public standard libraries. However, based on the Structure-Property Relationship (SPR) with Precursor A (215°C) and Analog B (206°C), the introduction of the 3-formyl group to the amide scaffold typically elevates the melting point due to increased planarity and intramolecular hydrogen bonding (Indole NH

Formyl O). Expect a decomposition onset >220°C.

Structural Logic & Phase Transition Analysis

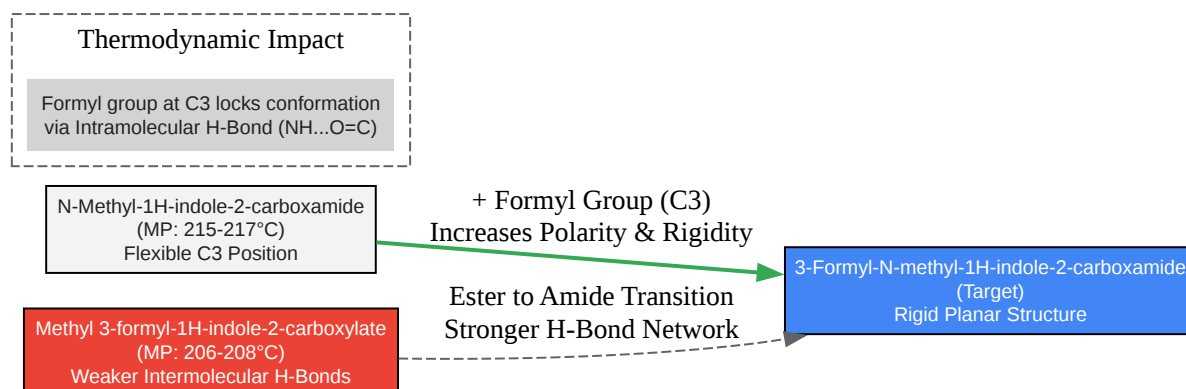
The melting point is not just a physical constant; it is a readout of the molecular packing efficiency.

- H-Bonding Network: The N-methyl-1H-indole-2-carboxamide core possesses a donor (Indole NH) and an acceptor/donor (Amide). The addition of the 3-formyl group introduces a strong H-bond acceptor at C3.

- **Intramolecular Stabilization:** In 3-formyl indoles, a characteristic intramolecular hydrogen bond often forms between the Indole N-H and the Formyl Oxygen. This locks the molecule into a rigid, planar conformation, significantly increasing the lattice energy and, consequently, the melting point compared to flexible analogs.
- **Purity Indicator:** A depression in MP (e.g., $<210^{\circ}\text{C}$) typically indicates the presence of unreacted N-methyl-1H-indole-2-carboxamide or residual solvents (DMF/POCl₃) from the Vilsmeier-Haack reaction.

Visualization: Structure-Property Relationship (SPR) Flow

The following diagram illustrates how functional group modifications impact the thermal stability and melting point of the indole scaffold.



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Caption: SPR analysis showing the impact of formylation and amide substitution on lattice stability.

Experimental Protocol: Characterization & Synthesis Validation

To ensure data integrity during drug development, the following self-validating protocol is recommended for synthesizing and characterizing this intermediate.

A. Synthesis Context (Vilsmeier-Haack Formylation)

The compound is typically synthesized by formylating N-methyl-1H-indole-2-carboxamide.

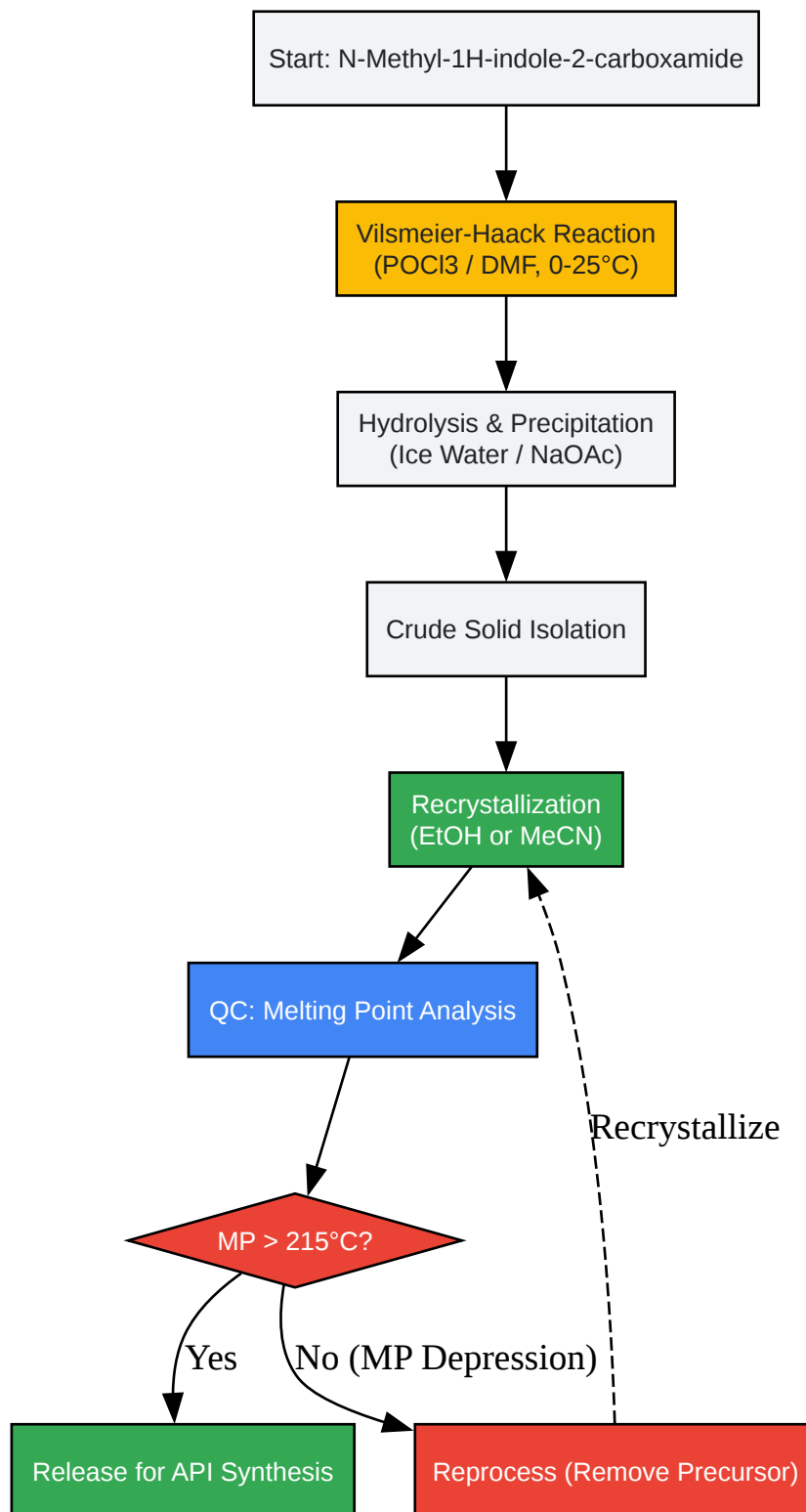
- Reagents: POCl₃, DMF (anhydrous).
- Critical Control Point: Temperature control (<10°C during addition) is vital to prevent tar formation, which lowers the MP of the isolated solid.

B. Melting Point Determination Protocol

Objective: Distinguish between the target aldehyde and the non-formylated starting material.

- Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace DMF (which depresses MP).
- Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30) or DSC (Differential Scanning Calorimetry).
- Ramp Rate:
 - Fast Ramp: 10°C/min to 180°C.
 - Slow Ramp: 1°C/min from 190°C to melt.
- Acceptance Criteria:
 - Onset: Must be >215°C (Distinct from the precursor).[1]
 - Range: <2°C range indicates >98% purity.
 - Visual: Sample should remain white/off-white. Darkening before melt indicates residual acid/inorganic salts.

Visualization: Synthesis & QC Workflow



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Caption: Workflow for synthesis and quality control based on melting point thresholds.

References

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Sources

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